2-[5-(4-fluorophenyl)tetrazol-2-yl]-N-[[2-(trifluoromethyl)phenyl]methyl]acetamide
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Overview
Description
2-[5-(4-fluorophenyl)tetrazol-2-yl]-N-[[2-(trifluoromethyl)phenyl]methyl]acetamide is a complex organic compound that features a tetrazole ring substituted with a fluorophenyl group and an acetamide moiety linked to a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-fluorophenyl)tetrazol-2-yl]-N-[[2-(trifluoromethyl)phenyl]methyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The fluorophenyl group is introduced via a substitution reaction, and the acetamide moiety is attached through an amidation reaction. The trifluoromethylphenyl group is then linked to the acetamide via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-fluorophenyl)tetrazol-2-yl]-N-[[2-(trifluoromethyl)phenyl]methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different properties and applications.
Scientific Research Applications
2-[5-(4-fluorophenyl)tetrazol-2-yl]-N-[[2-(trifluoromethyl)phenyl]methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions, including enzyme inhibition and receptor binding.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-[5-(4-fluorophenyl)tetrazol-2-yl]-N-[[2-(trifluoromethyl)phenyl]methyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring and fluorophenyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The trifluoromethyl group may enhance the compound’s binding affinity and stability, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-[5-(4-chlorophenyl)tetrazol-2-yl]-N-[[2-(trifluoromethyl)phenyl]methyl]acetamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
2-[5-(4-bromophenyl)tetrazol-2-yl]-N-[[2-(trifluoromethyl)phenyl]methyl]acetamide: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
2-[5-(4-methylphenyl)tetrazol-2-yl]-N-[[2-(trifluoromethyl)phenyl]methyl]acetamide: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in 2-[5-(4-fluorophenyl)tetrazol-2-yl]-N-[[2-(trifluoromethyl)phenyl]methyl]acetamide imparts unique properties, such as increased electronegativity and potential for stronger interactions with biological targets. This makes it distinct from its analogs with different substituents, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
2-[5-(4-fluorophenyl)tetrazol-2-yl]-N-[[2-(trifluoromethyl)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F4N5O/c18-13-7-5-11(6-8-13)16-23-25-26(24-16)10-15(27)22-9-12-3-1-2-4-14(12)17(19,20)21/h1-8H,9-10H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSQXQTVZBLWJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F4N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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